

Technical Procurement Guide: N-Ethyl-2,3-difluoroaniline

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Compound of Interest

Compound Name: *N-ethyl-2,3-difluoroaniline*

Cat. No.: *B13307454*

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Chemical Profile & Significance

N-Ethyl-2,3-difluoroaniline is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates, specifically kinase inhibitors and protein degrader scaffolds.[1] Its structural value lies in the 2,3-difluoro substitution pattern, which offers unique metabolic stability by blocking the oxidation of the aromatic ring, while the N-ethyl group modulates lipophilicity (LogP) and solubility without significantly increasing steric bulk compared to larger alkyl groups.[1]

Core Identity

Parameter	Technical Specification
IUPAC Name	N-ethyl-2,3-difluoroaniline
CAS Number	1247537-10-5 (Aniline form)
Related CAS	1248209-18-8 (Nitro precursor: N-ethyl-2,3-difluoro-6-nitroaniline)
Parent CAS	4519-40-8 (2,3-Difluoroaniline)
Molecular Formula	C ₈ H ₉ F ₂ N
Molecular Weight	157.16 g/mol
Appearance	Colorless to pale yellow liquid (oxidizes to brown upon air exposure)
Solubility	Soluble in DCM, EtOAc, MeOH; Low solubility in water

Market Intelligence: Suppliers & Pricing Analysis

Unlike its parent compound (2,3-difluoroaniline), the N-ethyl derivative is not a commodity chemical.^[1] It is typically classified as a "Make-to-Order" or "Specialty Building Block" item.^[1]

Pricing Tier Structure

The following pricing model is derived from current market data for fluorinated aniline derivatives.

Tier	Scale	Estimated Price Range	Fulfillment Mode
Research	1g – 5g	\$120 – \$250 USD / gram	Catalog (Stock or 2-week lead)
Pilot	25g – 100g	\$60 – \$90 USD / gram	Custom Synthesis (4-6 weeks)
Bulk	> 1 kg	Inquire	Contract Manufacturing

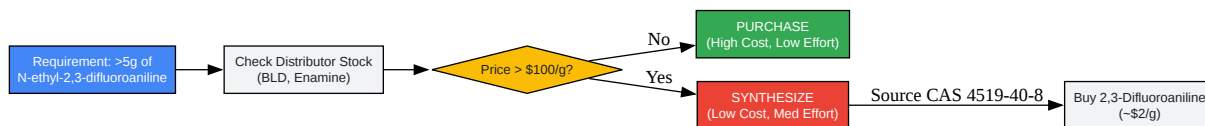
Primary Suppliers (Verified Sources)[1]

- BLD Pharm: Lists CAS 1247537-10-5 explicitly.[1] Often holds small stock in Shanghai or USA warehouses.
- Combi-Blocks: Specializes in fluorinated heterocycles; likely source for the nitro-precursor if the aniline is out of stock.[1]
- Enamine: Key supplier for early-stage drug discovery building blocks; typically high purity (>97%) but higher unit cost.[1]
- Sigma-Aldrich / Fisher: Generally resell from the above sources with a significant markup. Recommended only for consolidated procurement.

The "Make vs. Buy" Decision Matrix

Due to the high markup on the N-ethyl derivative, many labs opt to synthesize it from the parent aniline.[1]

- Parent Compound Cost (CAS 4519-40-8): ~
200 USD / 100g.[1]
- Cost Efficiency: If you need >10g, internal synthesis via reductive amination is ~80% cheaper than purchasing the N-ethyl derivative directly.[1]



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Figure 1: Decision matrix for procuring **N-ethyl-2,3-difluoroaniline** based on scale and cost.

Technical Synthesis Protocol (The "Make" Option)

If sourcing the pre-made derivative is cost-prohibitive, the following Reductive Amination protocol is the industry standard for high-purity synthesis.[1] It avoids the over-alkylation (formation of N,N-diethyl byproduct) common with direct alkylation using ethyl iodide.[1]

Method: Reductive Amination with Acetaldehyde

Reaction Principle: Formation of an imine/hemiaminal intermediate followed by selective reduction.

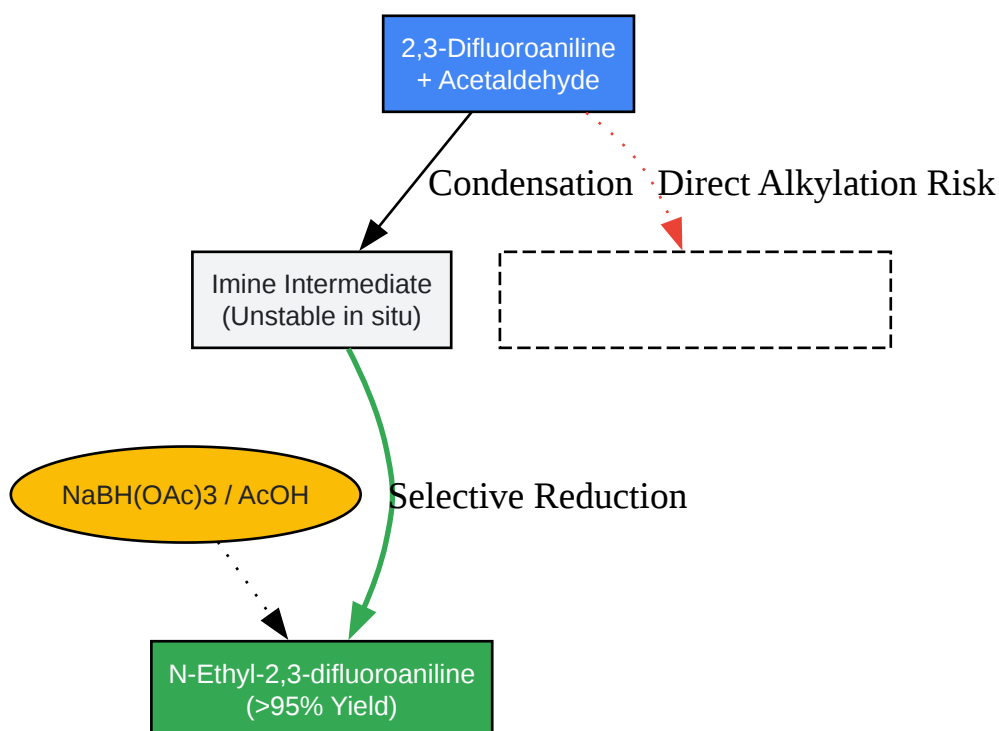
Reagents

- Substrate: 2,3-Difluoroaniline (1.0 eq)
- Carbonyl Source: Acetaldehyde (1.1 eq) (Use freshly distilled or from a sealed ampoule)
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) – Preferred over NaBH₄ for better selectivity.
- Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
- Acid Catalyst: Acetic Acid (1.0 eq).

Step-by-Step Protocol

- Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve 2,3-difluoroaniline in DCE (0.2 M concentration).

- Addition: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes.
- Reduction: Add STAB portion-wise over 15 minutes at 0°C. Note: Gas evolution (H₂) may occur; ensure venting.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]
- Quench: Quench with saturated aqueous NaHCO₃ until pH > 8.
- Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄. [2]
- Purification: Flash chromatography (Silica Gel). Elute with Hexane -> 5% EtOAc/Hexane. The N,N-diethyl impurity (if any) elutes first; the N-ethyl product follows.[1]



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Figure 2: Reductive amination pathway minimizing dialkylation side-products.

Quality Control & Validation

Whether purchased or synthesized, the identity and purity must be validated. The fluorine atoms introduce specific coupling patterns in NMR.

HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]
- Detection: UV at 254 nm.
- Retention Time: The N-ethyl derivative will elute later than the parent aniline due to increased lipophilicity.[1]

NMR Validation Criteria

Nucleus	Shift (δ ppm)	Multiplicity	Assignment
1H	1.25	Triplet (J=7.1 Hz)	-CH ₂ -CH ₃
1H	3.15	Quartet (J=7.1 Hz)	-N-CH ₂ -CH ₃
1H	3.90	Broad Singlet	-NH-
1H	6.30 - 6.90	Multiplet	Aromatic Protons (3H)
19F	-138.5	Multiplet	C-3 Fluorine
19F	-156.2	Multiplet	C-2 Fluorine

Note: 19F shifts are approximate and solvent-dependent (CDCl₃ referenced).

References

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